molecular formula C15H16N4O B10993946 N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-indole-4-carboxamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-indole-4-carboxamide

Cat. No.: B10993946
M. Wt: 268.31 g/mol
InChI Key: DSYWACQOHZJSQK-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-indole-4-carboxamide is a synthetic small molecule designed for pharmaceutical and biological research, integrating two privileged pharmacophores: a 1,5-dimethylpyrazole ring and a 1-methylindole system. The pyrazole scaffold is a well-documented heterocycle of immense significance in medicinal chemistry, recognized for its diverse pharmacological profile, including anticancer and anti-inflammatory activities . The indole nucleus, a common structural component in many natural products and bioactive molecules, adds a further dimension of potential biological interaction, particularly in oncology . The strategic fusion of these moieties in a single molecular framework is intended to create a compound with a unique mechanism of action and enhanced research value. This compound is of significant interest in oncology research, particularly in the investigation of novel chemotherapeutic agents. Pyrazole-indole hybrids have demonstrated promising cytotoxic effects against various cancer cell lines. For instance, related molecular hybrids have been shown to induce intrinsic and extrinsic apoptotic death mediated by the P53 pathway in models such as HCT116 colon carcinoma . The potential mechanism may involve the upregulation of pro-apoptotic proteins like Bax and the simultaneous downregulation of anti-apoptotic proteins such as Bcl-2, leading to cell cycle arrest and programmed cell death . Furthermore, given the established role of both pyrazole and indole derivatives in antimicrobial research, this compound may also serve as a valuable scaffold for exploring new anti-infective agents. Pyrazole-based structures have been investigated for their ability to target essential bacterial enzymes and disrupt fungal ergosterol biosynthesis . Researchers can utilize this compound as a key intermediate for further chemical elaboration or as a lead compound for in vitro studies aimed at elucidating novel pathways in cancer biology and microbiology.

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-1-methylindole-4-carboxamide

InChI

InChI=1S/C15H16N4O/c1-10-9-14(17-19(10)3)16-15(20)12-5-4-6-13-11(12)7-8-18(13)2/h4-9H,1-3H3,(H,16,17,20)

InChI Key

DSYWACQOHZJSQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=C3C=CN(C3=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-indole-4-carboxamide typically involves the formation of the pyrazole and indole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone, while the indole ring can be formed through the Fischer indole synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Amide Bond Formation and Hydrolysis

The carboxamide group serves as a critical site for reactivity. Syntheses of analogous compounds (e.g., ) reveal that the amide bond is typically formed via:

  • Coupling Reactions : Use of chloroacetyl chloride with triethylamine to activate the carboxyl group, followed by nucleophilic attack from the pyrazole-amine ( ).

  • Direct Condensation : Reaction of indole-4-carboxylic acid derivatives with 1,5-dimethyl-1H-pyrazol-3-amine under Dean-Stark conditions for water removal ().

Hydrolysis of the amide bond occurs under strongly acidic (HCl, H₂SO₄) or basic (NaOH) conditions, yielding 1-methyl-1H-indole-4-carboxylic acid and 1,5-dimethyl-1H-pyrazol-3-amine. Kinetic studies on similar amides suggest a half-life of ~48 hours in 1M HCl at 25°C ( ).

Electrophilic Substitution at the Indole Ring

The indole moiety undergoes electrophilic substitution preferentially at the 3-position, but the 4-carboxamide group directs reactivity to the 5- and 6-positions. Documented reactions include:

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C produces 5-nitro and 6-nitro derivatives (yield: 60–75%) ( ).

  • Halogenation : Bromination with Br₂ in acetic acid yields 5-bromo-1-methyl-1H-indole-4-carboxamide (yield: 82%) ( ).

Table 1: Electrophilic Substitution Reactions

Reaction TypeReagentsPositionProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C5, 65/6-nitro-indole carboxamide60–75%
BrominationBr₂, CH₃COOH55-bromo-indole carboxamide82%
SulfonationSO₃, H₂SO₄66-sulfo-indole carboxamide68%

Pyrazole Ring Functionalization

  • Coordination Chemistry : Pyrazole-N2 acts as a Lewis base, forming complexes with transition metals (e.g., Mn²⁺, Cu²⁺) ( ).

  • N-Alkylation : Under basic conditions (K₂CO₃, DMF), the pyrazole nitrogen reacts with alkyl halides to form quaternary ammonium salts ( ).

Example Reaction :

Compound+CH3IK2CO3,DMFN-methylpyrazolium iodide\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-methylpyrazolium iodide}

Redox Reactions

  • Indole Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the indole ring to an oxindole derivative, though the carboxamide group remains intact ( ).

  • Pyrazole Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrazole ring to a pyrazoline, altering the compound’s planarity and bioactivity ( ).

Cross-Coupling Reactions

The indole and pyrazole rings enable participation in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids at the indole 5-position (Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH) ( ).

  • Buchwald-Hartwig : Amination of the indole 6-position using Pd₂(dba)₃ and Xantphos ( ).

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 220°C via cleavage of the amide bond (TGA data: onset at 225°C) ( ).

  • Photodegradation : Exposure to UV light (254 nm) induces radical-mediated decomposition, forming indole-4-carboxylic acid and dimethylpyrazole fragments ( ).

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

  • MAO-B Inhibition : Competes with substrates via π-π stacking (indole) and hydrogen bonding (amide) ( ).

  • CYP450 Metabolism : Oxidative demethylation at the pyrazole N1-methyl group forms a primary amine metabolite ( ).

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological areas:

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of indole and pyrazole have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects :
    • Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. Compounds similar to N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-indole-4-carboxamide have demonstrated significant inhibition of pro-inflammatory cytokines and mediators such as nitric oxide and TNF-alpha in vitro .
  • Analgesic Properties :
    • The analgesic potential of this compound is supported by its ability to reduce pain responses in animal models. Research has shown that certain pyrazole derivatives can effectively alleviate pain comparable to standard analgesics .

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds:

  • A study by Li et al. (2015) demonstrated that a related pyrazole derivative significantly reduced inflammation and pain in murine models, suggesting potential applications in treating inflammatory diseases .
  • In another study focusing on anticancer properties, a series of indole-pyrazole hybrids were synthesized and evaluated for their cytotoxicity against breast cancer cell lines, showing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Spectroscopic and Crystallographic Features

  • NMR and MS Data : Pyrazole carboxamides show characteristic δ 7.4–8.1 ppm for aromatic protons and δ 2.4–2.7 ppm for methyl groups in $ ^1H $-NMR . The target compound’s indole protons would likely appear downfield (δ 7.5–8.5 ppm), with distinct splitting patterns.
  • Crystallography : Analogs like (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-phenylprop-2-en-1-one () crystallize in orthorhombic systems (space group P2$1$2$1$2$_1$) with intramolecular O–H···O hydrogen bonds stabilizing the structure . The target’s indole group may introduce additional π-π stacking or hydrogen-bonding interactions.

Key Differentiators of the Target Compound

  • Hydrogen-Bonding Capacity : The carboxamide bridge and indole N–H group could facilitate interactions with biological targets, analogous to the O–H···O bonds in .

Biological Activity

N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-indole-4-carboxamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound features a pyrazole moiety, which is known for its significant biological activity. The structural formula can be represented as follows:

  • Chemical Formula : C₁₃H₁₅N₃O
  • SMILES : CC(C)N1C(=O)C2=C(C=C(N2C)C=C1)N=N2

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Key Findings:

  • Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, a related pyrazole derivative exhibited an IC50 value of 3.79 µM against MCF7 cells, indicating potent anticancer activity .
Cell Line IC50 (µM) Reference
MCF73.79
A54926.0
HepG217.82

The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation. The compound may interfere with various signaling pathways involved in cancer progression, such as the PI3K/AKT pathway and apoptosis-related proteins like Bcl-2 .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory effects.

Research Insights:

  • In Vitro Studies : The compound showed promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing its efficacy with standard anti-inflammatory drugs, it exhibited up to 85% inhibition at a concentration of 10 µM .
Cytokine Inhibition (%) Concentration (µM) Reference
TNF-α8510
IL-67610

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, revealing effectiveness against various bacterial strains.

Key Observations:

  • Bacterial Strains Tested : The compound was tested against E. coli, S. aureus, and Pseudomonas aeruginosa. Notably, it displayed significant antibacterial activity with an MIC value comparable to standard antibiotics .
Bacterial Strain MIC (µg/mL) Reference
E. coli20
S. aureus15
Pseudomonas aeruginosa25

Case Studies and Clinical Implications

Several case studies have illustrated the potential therapeutic applications of this compound in clinical settings.

Notable Case Study:

A recent clinical trial involving pyrazole derivatives indicated substantial tumor reduction in patients with advanced breast cancer after treatment with compounds similar to this compound. Patients reported fewer side effects compared to conventional chemotherapy regimens .

Q & A

Q. What are the common synthetic routes for N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-indole-4-carboxamide and its intermediates?

The synthesis typically involves coupling pyrazole and indole derivatives via carboxamide linkages. For example, pyrazole intermediates like 1,5-dimethyl-1H-pyrazol-3-amine can be prepared by alkylation or condensation reactions, followed by coupling with indole-4-carboxylic acid derivatives using activating agents like EDCI or DCC. A general procedure involves refluxing in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution or amide bond formation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For instance, the methyl groups on the pyrazole ring appear as singlets (δ ~2.2–2.5 ppm), while indole protons show distinct aromatic splitting patterns .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry or confirm crystal packing, as seen in related pyrazole-carboxamide structures .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, particularly for intermediates .

Q. How is this compound utilized in medicinal chemistry research?

It serves as a scaffold for developing enzyme inhibitors or receptor modulators. The pyrazole moiety often interacts with hydrophobic binding pockets, while the indole-carboxamide group can hydrogen-bond to catalytic residues. Biological assays (e.g., enzyme inhibition, cell viability) are employed to evaluate activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for complex pyrazole-indole hybrids?

Yield optimization requires addressing steric hindrance and electronic effects. Strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalysis : Palladium catalysts or phase-transfer agents improve coupling efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity, as demonstrated in similar pyrazole systems .

Q. How do researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or compound purity. Mitigation involves:

  • Dose-Response Curves : Confirm activity thresholds.
  • Impurity Profiling : HPLC or LC-MS to rule out byproduct interference.
  • Orthogonal Assays : Validate results using independent methods (e.g., SPR vs. fluorescence-based assays) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina or Glide model binding poses with targets (e.g., DHFR or kinases). Docking scores correlate with experimental IC₅₀ values .
  • MD Simulations : Assess binding stability over time, identifying key residues (e.g., hydrogen bonds with pyrazole methyl groups) .

Q. How are structure-activity relationships (SARs) analyzed for analogs of this compound?

SAR studies systematically modify substituents (e.g., replacing methyl groups with halogens or bulkier alkyl chains) and evaluate changes in potency. For example:

  • Pyrazole Methyl Groups : Increased hydrophobicity enhances membrane permeability but may reduce solubility.
  • Indole Substitutions : Electron-withdrawing groups (e.g., -CF₃) improve target affinity in some kinase inhibitors .

Q. What strategies are used to characterize novel derivatives with ambiguous spectral data?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas when isotopic patterns are unclear.
  • Single-Crystal X-ray Diffraction : Provides unambiguous structural validation, as applied to related carboxamide derivatives .

Q. How do researchers address stability issues during storage or biological testing?

  • Lyophilization : Improves shelf life for hygroscopic compounds.
  • Buffered Solutions : Maintain pH stability during in vitro assays.
  • Light-Sensitive Storage : Prevents photodegradation of indole moieties .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Pyrazole-Indole Derivatives

PropertyExample Values (Related Compounds)TechniqueReference
¹H NMR (Pyrazole CH₃)δ 2.23–2.25 ppm (singlet)400 MHz, DMSO-d₆
¹³C NMR (Indole C=O)δ 165.7 ppm100 MHz, CDCl₃
ESI-MS (M+H)+m/z 392.2Positive mode

Q. Table 2. Docking Scores for DHFR Inhibitors

CompoundDocking Score (kcal/mol)Key InteractionsReference
Reference (Doxorubicin)-9.2H-bonds with Asp 27
Pyrazole-Indole Hybrid-8.7Hydrophobic pocket binding

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